molecular formula C15H24N2O2 B8158810 4-Amino-3-diethylaminobenzoic acid tert-butyl ester

4-Amino-3-diethylaminobenzoic acid tert-butyl ester

Cat. No.: B8158810
M. Wt: 264.36 g/mol
InChI Key: XROPGEJXXYJDLN-UHFFFAOYSA-N
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Description

4-Amino-3-diethylaminobenzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of an amino group, a diethylamino group, and a tert-butyl ester group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-diethylaminobenzoic acid tert-butyl ester can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the formation of esters under relatively mild conditions . This method typically involves the reaction of 4-Amino-3-diethylaminobenzoic acid with tert-butyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 4-Amino-3-diethylaminobenzoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The amino and diethylamino groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-diethylaminobenzoic acid tert-butyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-amino-3-(diethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-6-17(7-2)13-10-11(8-9-12(13)16)14(18)19-15(3,4)5/h8-10H,6-7,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROPGEJXXYJDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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